1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate
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Overview
Description
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a benzoic acid moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the alkylation of the piperidine ring with a benzoic acid derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive removal of the Fmoc group can be achieved using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include carboxylate salts, deprotected piperidine derivatives, and substituted piperidine compounds .
Scientific Research Applications
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group, allowing selective reactions to occur at other functional sites. The piperidine ring can interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)pyrimidine-5-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methoxyethyl)piperidine-4-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid is unique due to its combination of a fluorenylmethoxycarbonyl group, a piperidine ring, and a benzoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research .
Properties
CAS No. |
439811-15-1 |
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Molecular Formula |
C28H27NO4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]benzoic acid |
InChI |
InChI=1S/C28H27NO4/c30-27(31)21-11-9-19(10-12-21)17-20-13-15-29(16-14-20)28(32)33-18-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-12,20,26H,13-18H2,(H,30,31) |
InChI Key |
RNJNUNAKJMDTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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